molecular formula C6H11NO3 B11743033 (3R,5R)-5-methylmorpholine-3-carboxylic acid

(3R,5R)-5-methylmorpholine-3-carboxylic acid

Cat. No.: B11743033
M. Wt: 145.16 g/mol
InChI Key: GGBFJECGJQKNBL-RFZPGFLSSA-N
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Description

(3R,5R)-5-Methylmorpholine-3-carboxylic acid (CAS 1808068-82-7) is a chiral, non-proteinogenic amino acid featuring a constrained morpholine scaffold. This compound serves as a valuable synthon and precursor for novel organocatalysts, particularly in the development of β-morpholine amino acids (β-Morph-AAs). Such catalysts are increasingly explored for challenging asymmetric transformations, including the 1,4-addition reaction of aldehydes to nitroolefins, where the morpholine core and its stereochemistry are crucial for achieving high diastereo- and enantioselectivity . The carboxylic acid functionality allows for further derivatization and is essential for its catalytic activity, often acting as a key coordinating group in the transition state . With a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol , this building block is primarily used in medicinal chemistry and synthetic methodology research to create complex chiral molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R,5R)-5-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

GGBFJECGJQKNBL-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](N1)C(=O)O

Canonical SMILES

CC1COCC(N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method includes the alkylation of a morpholine derivative followed by carboxylation. The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of (3R,5R)-5-methylmorpholine-3-carboxylic acid may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high stereoselectivity and yield. The use of biocatalysts and enzyme-mediated reactions is also explored to enhance the efficiency and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce a variety of functional groups into the morpholine ring, leading to diverse derivatives.

Scientific Research Applications

(3R,5R)-5-methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Pyrrolidine-3-carboxylic Acid Derivatives

Key Compounds :

  • (3S,5R)-5-Methylpyrrolidine-3-carboxylic Acid (): A five-membered pyrrolidine analog with a methyl group at position 4.
  • 5-Aralkyl Pyrrolidine-3-carboxylic Acids (): Derivatives with aromatic alkyl substituents at position 5, explored as anticonvulsants.

Structural Differences :

  • Ring Size : Pyrrolidine (5-membered) vs. morpholine (6-membered). The larger ring in morpholine reduces ring strain and alters conformational flexibility.

Physicochemical Properties :

  • Pyrrolidine derivatives exhibit higher lipophilicity due to the absence of oxygen, whereas the morpholine analog’s oxygen increases hydrophilicity.

Tetrahydrofuran-3-carboxylic Acids (THF-3-CA)

Key Compounds : 3-Aryltetrahydrofuran-3-carboxylic Acids ().

Structural Differences :

  • Substituents : Aryl groups at position 3 introduce aromaticity, contrasting with the methyl group in the target compound.

Physicochemical Properties :

  • THF-3-CA derivatives are less polar than morpholine analogs, reducing water solubility. For example, compound 5a () has a calculated LogP of ~1.5 (vs. ~0.5 estimated for the morpholine analog).
  • Crystallinity: THF-3-CA forms hydrogen-bonded networks (e.g., 5a in ), but morpholine’s nitrogen may enable stronger ionic interactions.

Hexahydro Pyridazinecarboxylic Acids

Key Compound : (3R,5R)-5-Hydroxyhexahydropyridazine-3-carboxylic Acid ().

Structural Differences :

  • Ring Heteroatoms : Pyridazine has two nitrogen atoms (1,2-positions), increasing basicity compared to morpholine’s oxygen-nitrogen pair.
  • Substituents : A hydroxyl group at position 5 enhances hydrophilicity relative to the methyl group in the target compound.

Physicochemical Properties :

  • The additional nitrogen in pyridazine derivatives increases water solubility (e.g., LogP ≈ -1.5) but may reduce metabolic stability due to susceptibility to oxidation.
  • Hydroxyl groups facilitate crystal packing via hydrogen bonds, as seen in trihydroxy pyrrolidine derivatives ().

Shikimic Acid Derivatives

Key Compound : Shikimic Acid ().

Structural Differences :

  • Core Structure : Cyclohexene ring vs. morpholine’s saturated heterocycle.
  • Functional Groups : Three hydroxyl groups and a carboxylic acid in shikimic acid vs. one methyl and carboxylic acid in the target compound.

Physicochemical Properties :

  • Shikimic acid is highly hydrophilic (LogP = -1.5) due to multiple hydroxyls, whereas the morpholine analog’s methyl group balances polarity.
  • The cyclohexene ring in shikimic acid introduces rigidity, contrasting with morpholine’s conformational flexibility.

Comparative Data Table

Compound Core Structure Key Substituents LogP (Estimated) Solubility (mg/mL) Biological Activity
(3R,5R)-5-Methylmorpholine-3-CA Morpholine 5-Methyl, 3-COOH ~0.5 ~50 (H₂O) Enzyme inhibition (hypothetical)
(3S,5R)-5-Methylpyrrolidine-3-CA Pyrrolidine 5-Methyl, 3-COOH ~1.0 ~30 (H₂O) Anticonvulsant ()
3-Aryltetrahydrofuran-3-CA Tetrahydrofuran 3-Aryl, 3-COOH ~1.5 ~10 (H₂O) Building block ()
(3R,5R)-5-Hydroxypyridazine-3-CA Pyridazine 5-Hydroxy, 3-COOH ~-1.5 >100 (H₂O) Glycosidase inhibition
Shikimic Acid Cyclohexene 3,4,5-Trihydroxy, COOH -1.5 ~150 (H₂O) Metabolic precursor

Key Findings and Implications

  • Ring Size and Heteroatoms : Morpholine’s six-membered ring and oxygen-nitrogen pair offer balanced polarity and conformational stability, advantageous for drug delivery.
  • Substituent Effects : Methyl groups enhance lipophilicity and steric shielding, whereas hydroxyl or aryl groups alter solubility and binding specificity.
  • Synthetic Challenges : Asymmetric synthesis (e.g., Michael addition in ) is critical for stereochemical control, while oxidation steps () may limit yields.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3R,5R)-5-methylmorpholine-3-carboxylic acid, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including ring-opening of epoxides or cyclization of chiral precursors. For example, enantioselective synthesis can employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry. Reaction optimization may require adjusting solvent polarity (e.g., DMF vs. ethanol), temperature gradients, or microwave-assisted techniques to enhance yield and reduce racemization . Purification via column chromatography or recrystallization is critical for isolating enantiopure products .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of (3R,5R)-5-methylmorpholine-3-carboxylic acid?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm stereochemistry by analyzing coupling constants and NOE effects .
  • X-ray Crystallography : Provides definitive structural proof but requires high-quality single crystals .
  • Polarimetry : Measures optical rotation to assess enantiomeric excess .

Advanced Research Questions

Q. How can computational models predict the biological activity of (3R,5R)-5-methylmorpholine-3-carboxylic acid derivatives, and what are the limitations of these models?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock to simulate interactions with target proteins (e.g., enzymes or receptors). For example, derivatives with morpholine rings may bind to active sites via hydrogen bonding .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data. Limitations include reliance on existing datasets and poor prediction of novel scaffolds .
  • MD Simulations : Assess conformational stability in biological environments but require high computational resources .

Q. What experimental strategies resolve contradictions in reported biological activity data for morpholine-based carboxylic acids?

  • Methodological Answer :

  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH, temperature) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may alter activity .
  • Orthogonal Validation : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent models) data to confirm mechanisms .

Q. How can enantiomeric impurities in (3R,5R)-5-methylmorpholine-3-carboxylic acid impact its role as a chiral building block in drug synthesis?

  • Methodological Answer :

  • Impact Analysis : Even 1–2% impurities can reduce drug efficacy or introduce toxicity. For example, incorrect stereochemistry in β-lactam antibiotics diminishes binding to penicillin-binding proteins .
  • Mitigation Strategies : Use chiral auxiliaries or kinetic resolution during synthesis. Analytical control via chiral GC or capillary electrophoresis ensures compliance with pharmacopeial standards .

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